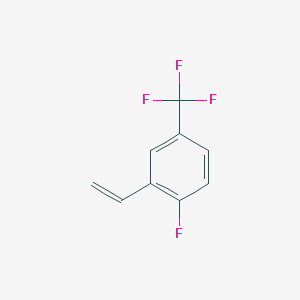

2-Fluoro-5-(trifluoromethyl)styrene

Description

Significance of Fluorinated Styrene (B11656) Derivatives in Polymer Science and Organic Chemistry

The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into styrene monomers can dramatically alter the properties of the resulting polymers. researchgate.net Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy, which translates to properties like hydrophobicity and oil-repellency. fluorine1.rursc.org These characteristics make them highly desirable for a wide range of applications, including advanced coatings, membranes, and optical materials. researchgate.netrushim.ru

In organic chemistry, fluorinated styrene derivatives are versatile intermediates. rsc.org The presence of fluorine can influence the reactivity of the vinyl group and the aromatic ring, enabling a variety of chemical transformations. acs.org These derivatives are utilized in the synthesis of complex fluorinated molecules, which are of significant interest in medicinal chemistry and agrochemicals due to the often-enhanced metabolic stability and bioactivity of the final products. nih.govnih.govnih.gov

Research Context of 2-Fluoro-5-(trifluoromethyl)styrene as a Fluorinated Monomer

This compound is a unique monomer that combines a fluorine atom and a trifluoromethyl group on the phenyl ring. This specific substitution pattern is of particular research interest because it allows for the fine-tuning of polymer properties. The presence of both a single fluorine atom and a trifluoromethyl group can lead to polymers with a unique combination of thermal, chemical, and surface properties. Research in this area often focuses on the synthesis of copolymers, where this compound is combined with other monomers to create materials with tailored characteristics. fluorine1.ruresearchgate.net

Overview of Core Academic Research Avenues

The academic research surrounding this compound primarily explores its role in:

Polymer Synthesis and Characterization: A significant portion of research is dedicated to the polymerization of this compound, both as a homopolymer and a copolymer. fluorine1.ruresearchgate.net This includes investigating different polymerization techniques, such as radical polymerization, to control the molecular weight and structure of the resulting polymers. fluorine1.ru The thermal, mechanical, and surface properties of these new polymers are then thoroughly characterized.

Organic Synthesis and Functionalization: The unique electronic properties of this compound make it a valuable substrate in various organic reactions. Researchers are exploring its use in developing new synthetic methodologies to create complex fluorinated molecules. rsc.orgacs.org

Development of Advanced Materials: A key driver of the research is the potential to create novel materials with enhanced performance. This includes the development of high-performance polymers for demanding applications, as well as functional materials for electronics and biomedical devices. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1286734-95-9 fluorochem.co.uk |

| IUPAC Name | 2-ethenyl-1-fluoro-4-(trifluoromethyl)benzene fluorochem.co.uk |

| Molecular Formula | C9H6F4 |

| Canonical SMILES | FC1=CC=C(C=C1C=C)C(F)(F)F fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJAEEVORJLQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101239653 | |

| Record name | Benzene, 2-ethenyl-1-fluoro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-95-9 | |

| Record name | Benzene, 2-ethenyl-1-fluoro-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-ethenyl-1-fluoro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Kinetics and Mechanistic Investigations of 2 Fluoro 5 Trifluoromethyl Styrene

Radical Polymerization Studies

Radical polymerization is a common method for producing a wide variety of polymers. acs.org The process is initiated by the decomposition of an initiator to form free radicals, which then add to monomer units to propagate the polymer chain. acs.org

Homopolymerization Behavior of Trifluoromethylated Styrenes

The position of the trifluoromethyl (-CF3) group on the styrene (B11656) molecule is a critical determinant of its ability to homopolymerize. When the -CF3 group is located on the α-carbon of the vinyl group, as in α-trifluoromethylstyrene (TFMST), the monomer does not undergo radical homopolymerization. researchgate.netdspaces.orgcmu.edu This resistance is attributed to the steric hindrance and electronic effects of the bulky, electron-withdrawing α-substituent, which impedes the propagation step. cmu.edu

In contrast, when the trifluoromethyl group is substituted on the phenyl ring, homopolymerization is generally feasible. Studies on monomers such as 2-trifluoromethylstyrene (2TFMS), 2,5-bis(trifluoromethyl)styrene (25BTFMS), and 3,5-bis(trifluoromethyl)styrene (B1333223) (35BTFMS) have shown that they can be readily polymerized using standard free-radical initiators. nih.govwikipedia.org Given that 2-fluoro-5-(trifluoromethyl)styrene has its substituents on the phenyl ring, it is expected to undergo radical homopolymerization, though its specific polymerization characteristics will be influenced by the combined electronic and steric effects of both the fluorine and trifluoromethyl substituents.

Influence of Fluoroalkyl Substituents on Monomer Reactivity and Polymerization Rate

The presence of electron-withdrawing substituents on the phenyl ring of styrene significantly impacts its reactivity in radical polymerization. Both the fluorine atom and the trifluoromethyl group in this compound are electron-withdrawing, which decreases the electron density of the vinyl group's double bond. This electronic modification affects the rates of both propagation and termination.

Research on various trifluoromethyl-substituted styrenes has demonstrated a clear trend in polymerization rates. A study comparing several such monomers found the following order of polymerization rates under radical conditions: TFMTFS > 35BTFMS > 25BTFMS > PFS > 2TFMS > St (where TFMTFS is 4-trifluoromethyl-tetrafluorostyrene, BTFMS are bis(trifluoromethyl)styrenes, PFS is pentafluorostyrene, and St is styrene). nih.govwikipedia.org This indicates that increasing the number of electron-withdrawing fluorine-containing groups generally accelerates the rate of polymerization. nih.govwikipedia.org The enhanced rate is attributed to a more electrophilic double bond, which is more susceptible to attack by the propagating radical, and potentially to effects on the stability of the resulting benzylic radical.

The following table summarizes the polymerization rates for several fluorinated styrenes relative to styrene, illustrating the activating effect of electron-withdrawing substituents.

Table 1: Relative Radical Polymerization Rates of Various Fluorinated Styrenes

| Monomer | Substituents | Relative Polymerization Rate |

|---|---|---|

| Styrene (St) | None | 1.00 |

| 2-Trifluoromethylstyrene (2TFMS) | 2-CF₃ | > 1.00 |

| Pentafluorostyrene (PFS) | 2,3,4,5,6-F₅ | > Rate of 2TFMS |

| 2,5-Bis(trifluoromethyl)styrene (25BTFMS) | 2-CF₃, 5-CF₃ | > Rate of PFS |

| 3,5-Bis(trifluoromethyl)styrene (35BTFMS) | 3-CF₃, 5-CF₃ | > Rate of 25BTFMS |

| 4-Trifluoromethyl-tetrafluorostyrene (TFMTFS) | 4-CF₃, 2,3,5,6-F₄ | > Rate of 35BTFMS |

This table is a qualitative representation based on the findings reported in studies comparing these monomers. nih.govwikipedia.org

Initiator Systems and Their Effects

The choice of initiator is crucial for controlling the start of the polymerization process. For the radical polymerization of styrenic monomers, including fluorinated derivatives, thermal initiators are commonly employed. cmu.edu These compounds decompose at a predictable rate upon heating to generate the initial radical species. rsc.org

Two of the most widely used oil-soluble initiators are 2,2′-azobis(isobutyronitrile) (AIBN) and benzoyl peroxide (BPO).

AIBN: This initiator decomposes by eliminating nitrogen gas, a thermodynamically stable molecule, to produce two 2-cyanoprop-2-yl radicals. rsc.org This process is favored due to the large positive entropy change. AIBN is often preferred because it tends to produce fewer side reactions compared to peroxide-based initiators. rsc.org It has been successfully used for the polymerization of various trifluoromethyl-substituted styrenes. researchgate.netnih.govwikipedia.org

Benzoyl Peroxide (BPO): BPO contains a weak oxygen-oxygen single bond that cleaves upon heating to form two benzoyloxy radicals. mdpi.com These can further decompose via decarboxylation to yield highly reactive phenyl radicals, which then initiate polymerization by attacking the monomer's double bond. mdpi.comscite.ai

The concentration of the initiator has a direct effect on the polymerization kinetics. The rate of polymerization is typically proportional to the square root of the initiator concentration, while the degree of polymerization is inversely proportional to the square root of the initiator concentration. mit.edu Therefore, increasing the amount of initiator will speed up the reaction but result in shorter polymer chains.

Controlled/Living Polymerization Techniques for Fluorinated Monomers

Conventional radical polymerization offers limited control over polymer molecular weight, dispersity, and architecture. To overcome these limitations, controlled/living polymerization techniques have been developed. These methods are particularly valuable for creating well-defined polymers from functional monomers like fluorinated styrenes. unacademy.com

Atom Transfer Radical Polymerization (ATRP) of Fluorinated Styrenes

Atom Transfer Radical Polymerization (ATRP) is a robust reversible-deactivation radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and low dispersities. wikipedia.orgyoutube.com The mechanism relies on a reversible equilibrium between active, propagating radical species and dormant species (typically alkyl halides), catalyzed by a transition metal complex (commonly copper-based). wikipedia.orgacs.org

Studies have shown that styrenes bearing electron-withdrawing substituents are excellent candidates for ATRP. cmu.edu These substituents lead to faster and more controlled polymerizations compared to styrene or styrenes with electron-donating groups. researchgate.netcmu.edu The electron-withdrawing groups enhance the polymerization rate by increasing both the propagation rate constant (kp) and the ATRP equilibrium constant (Keq). cmu.edu This results in polymers with lower polydispersity. cmu.edu

The typical components of an ATRP system for a fluorinated styrene would include:

Monomer: this compound

Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate or 1-phenylethyl bromide. It is important to note that the carbon-fluorine bond is generally too strong to be used as an ATRP initiating site. acs.org

Catalyst: A transition metal salt in its lower oxidation state, most commonly a copper(I) halide like CuBr or CuCl. youtube.com Iron-based catalysts have also been explored for the ATRP of fluorinated monomers. mdpi.com

Ligand: A nitrogen-based ligand, such as 2,2′-bipyridine (bpy) or its derivatives (e.g., 4,4′-di(5-nonyl)-2,2′-bipyridine, dNbpy), or multidentate amines like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA). The ligand solubilizes the metal salt and tunes its catalytic activity. wikipedia.orgyoutube.com

The table below outlines a representative ATRP system for a substituted styrene.

Table 2: Typical Components for Atom Transfer Radical Polymerization (ATRP) of a Substituted Styrene

| Component | Example | Function |

|---|---|---|

| Monomer | Substituted Styrene | Building block of the polymer |

| Initiator | Ethyl α-bromoisobutyrate | Source of the initial dormant species and determines one chain end |

| Catalyst | Copper(I) Bromide (CuBr) | Reversibly activates the dormant species via atom transfer |

| Ligand | PMDETA | Solubilizes the catalyst and adjusts its redox potential |

| Solvent | Anisole, Toluene | Dissolves reactants and allows for temperature control |

This table provides a general example of an ATRP system. Specific conditions would be optimized for this compound. cmu.educmu.edu

Anionic Polymerization of Fluorinated Vinyl Monomers

Anionic polymerization is a chain-growth polymerization initiated by a nucleophilic species, resulting in a propagating polymer chain with an anionic active center (a carbanion). unacademy.com This method is highly effective for vinyl monomers that possess strong electron-withdrawing groups, as these substituents can stabilize the negative charge on the propagating carbanion through inductive and/or resonance effects. unacademy.comlibretexts.org

The fluorine and trifluoromethyl groups on this compound are strongly electron-withdrawing, making the vinyl group electron-deficient and thus highly susceptible to nucleophilic attack. This increased reactivity makes such monomers excellent candidates for anionic polymerization. rsc.org The stabilization of the resulting styryl anion facilitates a controlled, or "living," polymerization process, provided that the reaction is carried out under stringent conditions (i.e., high purity of reagents and solvent, and an inert atmosphere). scite.ai

Suitable initiators for the anionic polymerization of activated styrenes include strong nucleophiles such as organolithium compounds (e.g., n-butyllithium, sec-butyllithium) or Grignard reagents. rsc.orgunacademy.com The initiation involves the addition of the nucleophilic anion to the β-carbon of the styrene's vinyl group, forming a new, more stable carbanion that then propagates by adding to subsequent monomer molecules. libretexts.org While α-trifluoromethylstyrene has shown resistance to anionic polymerization due to side reactions, ibm.com styrenes with ring substituents are generally more amenable to this technique. The high reactivity of fluorinated vinyl monomers toward anionic species makes this a powerful method for producing well-defined polymers. rsc.org

Kinetic Modeling and Simulation of Styrene Polymerization Systems

The kinetic modeling of the polymerization of this compound is crucial for understanding its reaction profile and predicting the properties of the resulting polymer. Due to the lack of specific experimental data for this monomer, the following sections will discuss the expected kinetic behavior based on the known effects of fluoro and trifluoromethyl substituents on styrene polymerization.

Thermal Initiation Mechanisms in Styrene Polymerization

The thermal self-initiation of styrene polymerization is a well-studied phenomenon, and it is anticipated that this compound would follow a similar mechanism. The process is generally understood to involve the formation of a Diels-Alder dimer of styrene, which then acts as a hydrogen donor to another monomer molecule, generating initiating radicals. google.comresearchgate.netcdnsciencepub.comresearchgate.netacs.org The rate of thermal initiation is sensitive to the electronic nature of the substituents on the styrene ring.

For this compound, the presence of two strong electron-withdrawing groups, the fluorine atom at the 2-position and the trifluoromethyl group at the 5-position, is expected to significantly influence the rate of thermal initiation. Electron-withdrawing groups can affect the stability of the intermediate radicals and the Diels-Alder adduct. cmu.edu It has been observed that the rate of thermal polymerization can be affected by substituents, with some studies indicating an increase in the rate of initiation with electron-withdrawing groups. cmu.eduepa.gov However, the precise effect would depend on a complex interplay of electronic and steric factors. rsc.org In calorimetric studies of uninhibited styrene polymerization, the activation energy for thermal initiation has been determined to be approximately 125 kJ/mol. nih.gov It is plausible that the activation energy for this compound would be in a similar range, though potentially altered by the substituents.

Derivation and Validation of Kinetic Models for Propagation and Termination

Kinetic models for the free-radical polymerization of styrene are well-established and are based on the fundamental steps of initiation, propagation, and termination. mcmaster.caacs.org The propagation rate constant (k_p) and the termination rate constant (k_t) are key parameters in these models. For substituted styrenes, these constants are known to be influenced by the electronic and steric nature of the substituents. cmu.eduresearchgate.net

The electron-withdrawing fluorine and trifluoromethyl groups in this compound are expected to have a pronounced effect on the reactivity of the monomer and the resulting polymer radical. Generally, electron-withdrawing substituents increase the reactivity of the monomer towards radical attack, which would suggest a higher propagation rate constant (k_p) compared to unsubstituted styrene. cmu.edu This is because these groups can stabilize the transition state of the propagation step.

Conversely, the stability of the propagating radical is also affected. The electron-withdrawing groups can destabilize the benzylic radical, which could in turn affect the termination rate. The termination reaction in bulk polymerization is often diffusion-controlled, especially at higher conversions. researchgate.net

A general kinetic model for the polymerization of this compound can be expressed by the classical rate equation for free-radical polymerization:

where:

is the rate of polymerization

is the propagation rate constant

is the monomer concentration

is the concentration of growing polymer radicals

The validation of such a model would require experimental data, which is currently unavailable for this specific monomer. However, data from related substituted styrenes can provide valuable insights. For instance, studies on the atom transfer radical polymerization (ATRP) of various substituted styrenes have shown a clear correlation between the electronic nature of the substituent and the polymerization rate. cmu.edu

Illustrative Table of Expected Kinetic Parameters for Substituted Styrenes at 60 °C

| Monomer | Substituent Effects | Expected k_p (L/mol·s) | Expected k_t (L/mol·s) |

| Styrene | Reference | ~200-400 | ~10^7 - 10^8 |

| 4-Methoxystyrene | Electron-donating | Lower | Similar to Styrene |

| 4-Chlorostyrene | Electron-withdrawing | Higher | Similar to Styrene |

| This compound | Strongly Electron-withdrawing | Higher than Styrene | Potentially altered due to electronic/steric effects |

Note: The values for this compound are hypothetical and based on general trends observed for substituted styrenes. Actual experimental values are required for accurate modeling.

Autoacceleration Phenomena in Polymerization Kinetics

Autoacceleration, also known as the Trommsdorff-Norrish effect or gel effect, is a common phenomenon in bulk free-radical polymerization. wikipedia.orgaps.org It is characterized by a rapid increase in the rate of polymerization and molecular weight at high conversions. researchgate.net This effect is attributed to a decrease in the termination rate constant (k_t) due to the increasing viscosity of the polymerization medium, which hinders the diffusion of large polymer radicals. wikipedia.org

It is highly probable that the bulk polymerization of this compound would exhibit autoacceleration. The onset and magnitude of the gel effect would depend on factors such as the polymerization temperature, initiator concentration, and the molecular weight characteristics of the forming polymer. The strong intermolecular forces that might arise from the polar C-F and C-CF3 bonds in the polymer could potentially influence the viscosity of the medium and thus the characteristics of the autoacceleration phase. In some cases, autoacceleration can lead to a thermal runaway if the heat of polymerization is not effectively removed. wikipedia.org

Role of Chain Transfer Agents and Mechanisms (e.g., Addition-Fragmentation Chain Transfer)

Chain transfer is a crucial reaction in polymerization that controls the molecular weight of the resulting polymer. acs.orgrubbernews.com This process involves the transfer of a radical from a growing polymer chain to another molecule, such as a monomer, solvent, or a deliberately added chain transfer agent (CTA). acs.orgrsc.org The efficiency of a CTA is quantified by its chain transfer constant (C_s). rubbernews.com

For the polymerization of this compound, various conventional CTAs like thiols (e.g., dodecyl mercaptan) could be employed to regulate the molecular weight. rubbernews.com The chain transfer constant for a given CTA would likely be influenced by the reactivity of the poly(this compound) radical.

A particularly relevant mechanism for fluorinated monomers is Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. utexas.edu The polymerization of fluorinated styrenes has been successfully achieved using RAFT, suggesting that this method would be highly suitable for this compound. fluorine1.ru The RAFT process involves a chain transfer agent that reversibly deactivates the growing polymer chains through an addition-fragmentation mechanism.

Copolymerization Research of 2 Fluoro 5 Trifluoromethyl Styrene with Co Monomers

Determination of Reactivity Ratios in Copolymerization Systems

The reactivity ratios of 2-Fluoro-5-(trifluoromethyl)styrene (M1) in copolymerization systems are critical for predicting copolymer composition and understanding its polymerization behavior. These ratios, r1 and r2, describe the relative reactivity of the propagating radical towards its own monomer versus the co-monomer. For the copolymerization with styrene (B11656) (St, M2), the reactivity ratios have been determined, indicating how each monomer adds to the growing polymer chain.

Copolymerization with Hydrocarbon Styrene (St)

The copolymerization of this compound with styrene has been a subject of study to combine the properties of both monomers. The resulting copolymers are expected to exhibit modified thermal and optical properties due to the incorporation of fluorine atoms. Research in this area explores how the feed ratio of the monomers influences the composition and, consequently, the physical and chemical characteristics of the final copolymer.

Copolymerization with Methacrylate (B99206) and Acrylate (B77674) Derivatives

The copolymerization of this compound with methacrylate and acrylate derivatives introduces ester functionalities into the polymer backbone, which can significantly alter properties such as solubility, adhesion, and glass transition temperature. Studies in this area focus on understanding the reactivity of this fluorinated styrene with common acrylic monomers and the characterization of the resulting copolymers.

Copolymerization with Other Fluorinated Monomers and Olefins

To further enhance the fluorine content and modify the properties of the resulting polymers, this compound has been copolymerized with other fluorinated monomers. This approach aims to create materials with very low surface energy, high thermal stability, and specific optical properties. Copolymerization with simple olefins is also explored to create a wider range of polymeric structures.

Control of Copolymer Composition and Architecture

Controlling the composition and architecture of copolymers containing this compound is essential for designing materials with precise functionalities. This includes the synthesis of block and graft copolymers where the distribution of the fluorinated monomer units is not random but arranged in specific sequences or branches.

Synthesis of Block Copolymers

The synthesis of block copolymers involving this compound allows for the creation of well-defined, phase-separated nanostructures. These materials can have applications in areas such as lithography and high-performance coatings. Controlled radical polymerization techniques are often employed to achieve the desired block lengths and low polydispersity.

Development of Graft Copolymers

Graft copolymers featuring side chains of poly(this compound) on a different polymer backbone are another important architecture. This method allows for the modification of surface properties of existing polymers or the creation of compatibilizers for polymer blends.

Polymer Structures, Morphology, and Advanced Material Applications Derived from 2 Fluoro 5 Trifluoromethyl Styrene

Design of Polymer Architectures through Monomer Engineering

The precise architecture of a polymer chain is fundamental to its macroscopic properties. Through monomer engineering, the placement of functional groups on the 2-fluoro-5-(trifluoromethyl)styrene unit allows for the synthesis of polymers with tailored structures, such as random, alternating, or block copolymers.

The copolymerization of functional monomers is a key strategy for creating materials with tunable properties. For instance, in studies involving the copolymerization of styrene (B11656) with other monomers, the reactivity ratios dictate the sequence distribution of monomer units along the polymer chain, which in turn influences the material's properties. mdpi.com In the case of this compound, copolymerization with monomers like acrylates, methacrylates, or other vinyl compounds can be utilized to balance properties such as flexibility, adhesion, and thermal stability.

The synthesis of copolymers containing bulky, fluorine-rich groups, such as those derived from 2,2'-bis(trifluoromethyl)benzidine, has been shown to increase the interchain distances within the polymer matrix. chemicalbook.com This structural change can lead to improved solubility and modified thermal expansion coefficients. chemicalbook.com Similarly, incorporating this compound into a polymer backbone is expected to create a more amorphous structure due to the steric hindrance and repulsive interactions between the fluorine-containing side chains. This can prevent dense chain packing and crystallization. nih.gov

Table 1: Potential Copolymerization Parameters for Fluoroalkyl Styrenes

| Parameter | Influence on Polymer Architecture | Expected Outcome for this compound Copolymers |

| Monomer Reactivity Ratios | Determines the sequence of monomer units (random, alternating, block). | Random or alternating structures are likely, depending on the comonomer, influencing properties like glass transition temperature. mdpi.com |

| Steric Hindrance | Affects chain packing and crystallinity. | The bulky -CF3 and fluoro- groups are expected to yield largely amorphous polymers with increased free volume. chemicalbook.comnih.gov |

| Intermolecular Forces | Governs polymer solubility and thermal properties. | Strong dipole-dipole interactions from C-F bonds can influence solubility in polar solvents and elevate the glass transition temperature. |

Functional Polymer Materials Incorporating Fluoroalkyl Styrenes

The unique combination of a fluorine atom and a trifluoromethyl group in this compound makes it a valuable component for a variety of functional polymer materials.

Development of Optical Materials

Fluorinated polymers are well-known for their low refractive indices, a property that is highly sought after in the field of optics for applications such as anti-reflective coatings and cladding layers in optical fibers. The low refractive index is a direct consequence of the low polarizability of the carbon-fluorine bond.

Polymers containing a high percentage of fluorine, such as poly(pentafluorostyrene), exhibit low refractive indices and are used as cladding layers in optical waveguides. sigmaaldrich.com It is anticipated that polymers derived from this compound would also exhibit a low refractive index, making them suitable for similar optical applications. The refractive indices of fluorinated polymers are typically in the range of 1.3 to 1.4, which is significantly lower than most conventional polymers that have refractive indices around 1.5 to 1.7. specialchem.com

Table 2: Refractive Indices of Selected Fluorinated Polymers

| Polymer | Refractive Index |

| Teflon™ AF | 1.31+ specialchem.com |

| Cytop™ | 1.31+ specialchem.com |

| Fluorinated Ethylene (B1197577) Propylene | 1.338 specialchem.com |

| Poly(tetrafluoroethylene) | 1.350 specialchem.comscipoly.com |

| Poly(pentafluorostyrene) | Low, suitable for optical cladding sigmaaldrich.comossila.com |

High-Performance Coatings and Thin Films

The incorporation of fluoroalkyl groups into polymer backbones is a well-established method for creating surfaces with low energy, leading to hydrophobic and oleophobic properties. These characteristics are essential for developing high-performance coatings that are resistant to water, oil, and staining.

Advanced Membrane Technologies

Fluorinated polymers have found significant applications in advanced membrane technologies, particularly for gas separation and as components in fuel cells. The presence of bulky fluorine-containing groups can disrupt polymer chain packing, leading to increased fractional free volume and enhanced gas permeability.

For instance, poly(pentafluorostyrene) can be chemically modified to introduce sulfonic acid groups. ossila.com The resulting sulfonated polymer shows a proton conductivity of 35 mS/cm at 160 °C, which is an order of magnitude higher than that of Nafion under the same conditions, making it a promising candidate for proton exchange membranes in fuel cells. ossila.com Similarly, polymers derived from this compound could be functionalized to create materials for gas separation or as ion-conductive membranes, leveraging the chemical stability and tunable morphology imparted by the fluoroalkyl groups.

Components for Energy Storage and Conversion Devices

Solid polymer electrolytes (SPEs) are a critical component in the development of safer, next-generation lithium-ion batteries. The introduction of fluorine-containing groups into the polymer matrix of an SPE can enhance its electrochemical stability. The strong electron-withdrawing nature of fluorine can increase the oxidation resistance of the polymer, allowing for the use of high-voltage cathodes. nih.gov

Table 3: Properties of a Polyfluorinated Crosslinker-Based Solid Polymer Electrolyte

| Property | Value | Significance |

| Ionic Conductivity | 1.37 mS/cm at 25 °C nih.gov | Enables efficient ion transport for battery operation. |

| Electrochemical Stability Window | Up to 4.5 V nih.gov | Allows for compatibility with high-energy cathodes. |

| Glass Transition Temperature (Tg) | -63 °C nih.gov | A lower Tg is associated with better polymer chain mobility and higher ionic conductivity. |

| Initial Discharge Capacity | 164.19 mAh/g at 0.5 C nih.gov | Demonstrates good performance in a lithium metal full cell. |

Elastomeric and Thermoplastic Applications

Fluoropolymers can be engineered to exhibit a wide range of mechanical properties, from rigid thermoplastics to flexible elastomers. Fluoroplastics and fluoroelastomers are known for their exceptional thermal and chemical resistance, making them suitable for demanding applications in the automotive, aerospace, and chemical processing industries. nih.gov

By copolymerizing this compound with monomers that impart flexibility, it is possible to create fluoroelastomers with a desirable balance of elasticity and chemical resistance. Conversely, homopolymers or copolymers with a high content of the rigid fluoroalkyl styrene monomer would likely exhibit thermoplastic behavior. The properties of these materials can be further tuned by controlling the molecular weight and degree of crosslinking. Blends of fluorinated thermoplastic elastomers with other polymers, such as poly(phenylene sulfide), can also be used to enhance properties like melt flow and mechanical strength. nih.gov

Research into Biomedical Material Platforms (general fluoropolymers)

Fluoropolymers are a significant class of materials in the biomedical field due to their unique combination of physicochemical properties. researchgate.netrsc.org Their inherent hydrophobicity, lipophobicity, chemical stability, and bio-inertness make them suitable for a wide range of medical applications. researchgate.netrsc.orgsci-hub.se These characteristics stem from the strong carbon-fluorine (C-F) bond, which is the most potent single bond in organic chemistry, rendering the polymers highly unreactive and stable under extreme conditions. sci-hub.se

The applications of fluoropolymers in biomedicine have expanded significantly over the past decade. researchgate.netsci-hub.se They are not only used for medical coatings on devices like vessel grafts and catheters and in implants but have also found advanced uses in drug delivery, gene delivery, tissue engineering, and as contrast agents for magnetic resonance imaging (MRI). researchgate.netsci-hub.sedalau.com The low surface energy of fluoropolymers is a key attribute, contributing to their non-stick and friction-reducing properties, which is advantageous for devices that come into contact with biological tissues and fluids. dalau.comboydbiomedical.com

Fluoropolymers are broadly categorized into fully fluorinated polymers, such as Polytetrafluoroethylene (PTFE), and partially fluorinated polymers, like Polyvinylidene fluoride (B91410) (PVDF). researchgate.net Their biocompatibility is a major advantage, reducing the likelihood of adverse immune responses when used in implantable devices such as surgical meshes and vascular grafts. dalau.com Furthermore, many fluoropolymers can be sterilized using common methods like autoclaving and gamma radiation, which is crucial for medical device manufacturing. boydbiomedical.com

Research has focused on synthesizing water-soluble fluoropolymers to broaden their biomedical applications, particularly as carriers for therapeutic agents. sci-hub.se The introduction of trifluoroalkyl groups into polymeric materials can impart distinct and beneficial properties, including excellent chemical and thermal stability, low refractive indices, and low surface energy. researchgate.net These attributes make fluoropolymers a top choice for next-generation medical devices that demand high performance, purity, and biocompatibility. boydbiomedical.com

Table 1: Key Attributes of Fluoropolymers in Biomedical Applications

| Property | Description | Relevance to Biomedical Applications |

|---|---|---|

| Biocompatibility | Low tendency to provoke an immune response. dalau.com | Essential for implantable devices like vascular grafts and surgical meshes to ensure patient safety. dalau.com |

| Chemical Inertness | High resistance to degradation from chemicals, solvents, and bodily fluids. dalau.comboydbiomedical.com | Prevents material breakdown and contamination, crucial for catheters, tubing, and liners. dalau.com |

| Low Surface Energy | Results in non-stick (hydrophobic and lipophobic) and low-friction surfaces. researchgate.netboydbiomedical.com | Reduces tissue adhesion and wear on moving parts in devices; deters deposition on surfaces. dalau.comkingston.ac.uk |

| Sterilizability | Can withstand sterilization methods such as autoclaving and gamma radiation. boydbiomedical.com | Allows for the production of sterile medical devices meeting regulatory standards. boydbiomedical.com |

| High Purity | Low levels of extractable substances. boydbiomedical.com | Minimizes the risk of leaching harmful substances into the body. boydbiomedical.com |

Application in Ophthalmic Lens Materials

Fluoropolymers have been identified as highly desirable materials for ophthalmic applications, particularly for rigid gas permeable (RGP) contact lenses. kingston.ac.uk Their utility in this area is primarily due to their high oxygen permeability, a critical property for maintaining corneal health during lens wear. kingston.ac.uk This contrasts with earlier materials like Polymethyl methacrylate (B99206) (PMMA), which, despite its excellent optical clarity and toughness, is virtually impermeable to oxygen. kingston.ac.uk

The development of contact lens materials has been a process of balancing various essential properties. kingston.ac.uk Besides oxygen permeability, materials must have acceptable surface properties, optical clarity, and biocompatibility. kingston.ac.uk Perfluoropolymers are noted for their low surface energy, which helps in deterring the deposition of lipids and proteins from tears, a common issue that can affect lens comfort and vision clarity. kingston.ac.uk Their inherent resistance to chemical and thermal degradation also contributes to their durability. kingston.ac.uk

Partially fluorinated hydrocarbon materials, such as fluoroacrylates and fluoromethacrylates, have also shown promise. kingston.ac.uk Research has involved synthesizing copolymers of these fluorinated monomers with traditional monomers like methyl methacrylate (MMA) to create materials with a balanced profile of desirable properties. kingston.ac.uknih.gov A recent patent application describes an ophthalmic lens made from a polymer that includes a polymerizable monomer with an alkenyl group and at least one fluoro group, highlighting ongoing innovation in this area. wipo.int

Surface Science and Interfacial Phenomena of Fluorinated Polymers

Control of Surface Energy in Thin Films

The surface energy of fluoropolymer thin films is a critical property that dictates their performance in many advanced applications, including anti-reflective coatings and low-adhesion surfaces. ieice.orgresearchgate.net Fluoropolymers are renowned for their inherently low surface energy, a characteristic attributed to the weak intermolecular forces at the surface, which is dominated by fluorine atoms. researchgate.netresearchgate.net

The ability to control this surface energy is crucial for tailoring materials to specific needs. ieice.orgrsc.org One method to achieve this is through physical vapor deposition techniques. ieice.org For instance, ion-assisted deposition allows for the polymerization of fluoroacrylate monomers into thin films where the refractive index and surface energy can be controlled by adjusting the energy of the ions during the deposition process. ieice.org This technique can even be used to create functionally graded films that possess a low surface energy on the exterior while maintaining strong adhesion to the substrate. ieice.org

The molecular structure of the polymer itself is a fundamental determinant of surface energy. researchgate.netrsc.org In semi-fluorinated polymers, the inherent segregation between fluorine-rich and hydrogen-rich segments can produce structured interfaces with distinct nano-domains, allowing for control over the interfacial morphology and energy. rsc.org Research on homologous series of polymeric materials shows that surface energies can be designed to be within a range of 6–35 mJ m−2, depending on the molecular design. researchgate.net The length of fluorinated side chains also plays a role; increasing the fluorine content generally leads to a decrease in the total surface energy of the film. researchgate.net The surface reconstruction of these polymers when exposed to different media, such as water, can also alter surface properties by changing the orientation of functional groups at the interface. acs.org

Investigation of Wettability and Repellency Characteristics

The wettability of a surface is quantitatively described by the contact angle of a liquid droplet on it, which is directly related to the surface's repellency characteristics. tandfonline.com Fluorinated polymers are well-known for their high degree of repellency, particularly towards both water (hydrophobicity) and oils (oleophobicity). sci-hub.senih.gov This behavior is a direct consequence of their low surface free energy, which is among the lowest for solid materials. tandfonline.comnih.gov

Investigations into the wettability of fluoropolymer surfaces often involve measuring contact angles using a series of probe liquids with varying polarities. uh.edunih.gov These studies reveal that fully fluorinated polymers, like PTFE, are wet less than partially fluorinated polymers. uh.edunih.gov This highlights the exceptionally weak dispersive interactions characteristic of fluorocarbon surfaces. uh.edu

For partially fluorinated polymers, the presence of surface dipoles, created by the substitution of some fluorine atoms with hydrogen or chlorine, significantly influences wettability. uh.eduacs.org These dipoles can interact strongly with polar contacting liquids, thereby increasing the wettability of the surface compared to their fully fluorinated counterparts. uh.edunih.govacs.org The density and distribution of these dipoles along the polymer backbone can be tailored to enhance these interactions. uh.edu Therefore, the degree of fluorination and the specific arrangement of atoms in the polymer chain are key factors in controlling the wettability and repellency of the resulting material. tandfonline.comuh.edu

Table 2: Contact Angles (in degrees) of Various Liquids on Different Fluoropolymer Surfaces

| Polymer | Water | Diiodomethane | Hexadecane |

|---|---|---|---|

| PVF (Polyvinyl fluoride) | 87° | 48° | 34° |

| PVDF (Polyvinylidene fluoride) | 90° | 52° | 38° |

| ETFE (Ethylene tetrafluoroethylene) | 94° | 63° | 42° |

| PTFE (Polytetrafluoroethylene) | 108° | 86° | 45° |

| PFA (Perfluoroalkoxy) | 109° | 87° | 46° |

| FEP (Fluorinated ethylene propylene) | 110° | 92° | 47° |

(Data sourced from a study on the wettability of fluoropolymer surfaces. uh.edu)

Mechanistic Studies and Computational Chemistry of 2 Fluoro 5 Trifluoromethyl Styrene Reactivity

Exploration of Complex Reaction Pathways

The unique electronic properties imparted by the ortho-fluoro and meta-trifluoromethyl substituents make 2-fluoro-5-(trifluoromethyl)styrene a versatile substrate for a range of complex organic reactions. These transformations often involve the activation of C-F bonds, participation in cycloaddition reactions, and various defluorinative functionalizations.

The activation of carbon-fluorine (C-F) bonds is a challenging yet rewarding area of research, as it opens up new avenues for the synthesis of complex fluorinated molecules. nih.gov In this compound, both the aromatic C-F bond and the C-F bonds of the trifluoromethyl group are potential sites for activation. The C(sp²)-F bond on the aromatic ring is generally strong and requires specific catalytic systems, often involving transition metals, for its activation. chem960.com

The C(sp³)-F bonds in the trifluoromethyl group are also notoriously robust. However, methods for their activation in α-(trifluoromethyl)styrenes have been developed, leading to subsequent functionalization. nih.gov These reactions can proceed through various mechanisms, including anionic SN2'-type substitution, cationic SN1'-type substitution, and ipso-substitution. nih.govchem960.com While specific studies on this compound are not extensively documented, it is plausible that this compound could undergo similar transformations under appropriate conditions, such as with strong nucleophiles or in the presence of photoredox catalysts. nih.gov

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. Styrenes, particularly those with electron-withdrawing groups, are excellent substrates for various cycloaddition reactions. The electron-deficient nature of the double bond in this compound, due to the influence of the fluoro and trifluoromethyl substituents, makes it a suitable candidate for cycloadditions.

While specific examples of [3+3] annulation and [5+2] cycloaddition involving this compound are not prevalent in the literature, the reactivity of similar α-(trifluoromethyl)styrenes in other cycloadditions, such as [3+2] and [4+2] reactions, has been explored. nih.govmdpi.com For instance, the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) has been studied computationally, providing insights into the mechanism and regioselectivity of such reactions. mdpi.com It is anticipated that this compound would exhibit similar reactivity, serving as the 2π-component in these cycloadditions. Computational studies are crucial in predicting the feasibility and outcomes of these complex reaction pathways. nih.govresearchgate.net

A computational study on a Rh(I)-catalyzed two-component [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide provides a framework for understanding how substituted styrenes might participate in such complex transformations, leading to the formation of eight-membered rings. pku.edu.cn

Defluorinative transformations of trifluoromethylalkenes represent a valuable strategy for the synthesis of gem-difluoroalkenes, which are important structural motifs in medicinal chemistry. researchgate.net These reactions involve the formal loss of a fluorine atom and the introduction of a new functional group. α-(Trifluoromethyl)styrenes are common substrates for such transformations. nih.gov

One approach involves the reaction of α-(trifluoromethyl)styrenes with nucleophiles, which can lead to an SN2' defluorinative allylation when using allylsilanes. researchgate.net Another strategy is the visible-light-induced defluorinative carbonylative coupling of alkyl iodides with α-trifluoromethyl substituted styrenes. bohrium.com Given the presence of the trifluoromethyl group on the aromatic ring adjacent to the vinyl group, it is conceivable that this compound could undergo analogous defluorinative functionalizations under similar catalytic conditions, providing access to a range of difluorinated compounds.

The addition of a trifluoromethyl group and a hydrogen atom (hydrotrifluoromethylation) or a trifluoromethyl group and a nitrogen-containing group (azotrifluoromethylation) across the double bond of a styrene (B11656) is a direct method for the synthesis of valuable trifluoromethylated compounds. The hydrotrifluoromethylation of styrenes can be challenging due to the propensity of styrene to undergo oligomerization and polymerization. organic-chemistry.orgcas.cnacs.orgnih.gov

However, a general method for the hydrotrifluoromethylation of styrenes under photoredox catalysis has been developed. organic-chemistry.orgcas.cnacs.orgnih.gov This method utilizes a trifluoromethylation reagent that, upon irradiation with blue light, generates a trifluoromethyl radical. This radical then adds to the styrene, forming a benzyl (B1604629) radical intermediate, which is subsequently trapped by a hydrogen atom donor. organic-chemistry.org This protocol has been successfully applied to a wide range of styrenes, and it is expected to be applicable to this compound. organic-chemistry.orgcas.cnacs.orgnih.gov While specific studies on the azotrifluoromethylation of this particular styrene are scarce, similar radical-mediated processes could likely be adapted for this purpose. The regioselectivity of these additions would be governed by the stability of the resulting benzylic radical intermediate.

The electron-withdrawing nature of the fluoro and trifluoromethyl substituents polarizes the double bond of this compound, making the β-carbon susceptible to nucleophilic attack. snmjournals.orgaskfilo.com This reactivity can be harnessed in nucleophilic addition reactions. For instance, the consecutive addition of acyl radicals and N-alkylindole nucleophiles to styrenes has been achieved through photoredox catalysis, with electron-withdrawing substituents on the styrene generally leading to lower yields. researchgate.netacs.org

Furthermore, the electron-deficient character of this compound makes it a potential monomer for anionic polymerization. rsc.orgwikipedia.orguni-bayreuth.dersc.org Anionic polymerization is a chain-growth polymerization initiated by anions. wikipedia.org For styrene and its derivatives, initiation can occur via electron transfer from a radical anion like sodium naphthalene (B1677914) or by the addition of a strong anion such as an organolithium reagent. wikipedia.orguni-bayreuth.de The polymerization of fluorinated vinyl monomers, including α,β,β-trifluorostyrene, has been shown to proceed via an anionic mechanism. rsc.org It is therefore plausible that this compound could undergo anionic polymerization, potentially leading to fluorinated polymers with interesting properties. acs.org

Electronic and Steric Effects of Fluoroalkyl Substituents on Reaction Selectivity and Reactivity

The presence of both a fluorine atom at the ortho position and a trifluoromethyl group at the meta position of the styrene ring significantly influences the reactivity and selectivity of this compound in various chemical transformations. These effects can be broadly categorized as electronic and steric. mdpi.comchemrxiv.orgnih.gov

The fluorine atom exhibits a dual electronic effect: it is strongly electron-withdrawing through induction (-I effect) but can also be electron-donating through resonance (+R effect). researchgate.net In the case of an ortho-fluoro substituent, the inductive effect generally dominates, leading to a decrease in the electron density of the aromatic ring and the vinyl group. The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong -I effect. researchgate.net Its placement at the meta position ensures that its electron-withdrawing influence is transmitted to the vinyl group, further reducing its electron density.

These electronic effects make the double bond of this compound more electrophilic and thus more susceptible to nucleophilic attack and certain types of cycloaddition reactions. nih.govresearchgate.net In radical addition reactions, such as hydrotrifluoromethylation, the electron-withdrawing groups can influence the stability of the intermediate benzylic radical, thereby affecting the regioselectivity of the addition. researchgate.net

From a steric perspective, the ortho-fluoro group, although relatively small, can exert some steric hindrance, potentially influencing the approach of bulky reagents to the vinyl group or the adjacent position on the aromatic ring. This can affect the stereoselectivity of certain reactions. In polymerization reactions, the steric bulk of substituents on the styrene monomer can play a crucial role in the polymerizability and the properties of the resulting polymer. researchgate.netmdpi.comnih.govchemrxiv.orgwikipedia.org

The interplay of these electronic and steric factors is complex and can lead to unique reactivity patterns for this compound compared to unsubstituted styrene or styrenes with other substitution patterns. Computational studies can be particularly useful in dissecting these effects and predicting their impact on reaction outcomes. mdpi.comnih.gov

Advanced Computational Modeling and Simulations

Advanced computational modeling has become an indispensable tool for understanding the intricate details of chemical reactivity at the molecular level. For complex molecules like this compound, these simulations provide insights that are often difficult or impossible to obtain through experimental means alone. Techniques such as Density Functional Theory (DFT) allow for the detailed examination of reaction mechanisms, the prediction of chemical behavior, and the analysis of the forces governing molecular structure.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective in elucidating complex reaction pathways by calculating the potential energy surface of a reaction, thereby identifying transition states and intermediates. This approach allows chemists to understand how a reaction proceeds step-by-step.

In the context of reactions involving substituted styrenes, DFT calculations are used to map the entire reaction path. For instance, studies on the transformation of fluorinated compounds initiated by radicals have successfully used DFT to decipher complex reaction pathways. nih.gov This involves calculating the energies of reactants, intermediates, transition states, and products. The activation energy barrier, which is the energy difference between the reactants and the highest energy transition state, determines the rate of the reaction.

For a hypothetical reaction involving this compound, such as an oxidation or polymerization reaction, DFT could be employed to:

Identify the most likely point of initial attack: By modeling the approach of a reactant (e.g., a radical or an electrophile), DFT can determine whether the reaction is more likely to initiate at the vinyl group or the aromatic ring.

Characterize Transition States: DFT calculations can determine the geometry and energy of transition states, which are the highest-energy points along the reaction coordinate. For example, in a cyclopropanation reaction of styrene derivatives, DFT has been used to clarify the mechanism and compare different possible pathways to find the most plausible one. nih.govacs.org

A study on the methoxycarbonylation of styrene by palladium chloride, for example, used DFT to detail the catalytic cycle, including hydride insertion into the double bond, CO coordination, and the formation of the final ester product. mdpi.com A similar approach for this compound would provide invaluable mechanistic details, clarifying the influence of the electron-withdrawing fluorine and trifluoromethyl groups on the reaction pathway.

Beyond mechanism elucidation, DFT is a predictive tool for chemical reactivity and selectivity. By analyzing the electronic properties of a molecule, DFT can forecast how it will behave in a chemical reaction.

Regioselectivity: Many reactions involving unsymmetrical alkenes like this compound can result in multiple products, known as regioisomers. DFT can predict the regiochemical outcome by comparing the activation energies of the transition states leading to each possible product. The pathway with the lower activation energy will be the major one. For example, in the aminofluorination of styrenes, DFT calculations supported a radical pathway and explained the observed high regioselectivity. nih.gov Similarly, DFT has been used to investigate the regioselectivity of the ring-opening allylation of styrene oxide. sciforum.net For this compound, this could predict the outcome of reactions like hydrohalogenation or Heck coupling.

Stereoselectivity: DFT is also capable of predicting the stereochemical outcome of a reaction (e.g., syn vs. anti addition or the formation of a specific enantiomer). This is achieved by modeling the different three-dimensional arrangements of the atoms in the transition state. The transition state with the lowest energy corresponds to the major stereoisomer formed. This has been successfully applied to rationalize the stereoselectivity of polymerization reactions involving substituted styrenes. researchgate.net

The predictive power of DFT is summarized in the following table, which illustrates a hypothetical comparison of activation energies for two different regioisomeric products in an electrophilic addition reaction to this compound.

| Reaction Pathway | Intermediate | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Pathway A | Carbocation at α-carbon | TS-A | 15.2 | Minor Product |

| Pathway B | Carbocation at β-carbon (stabilized by phenyl ring) | TS-B | 10.5 | Major Product |

This table is a hypothetical representation to illustrate the application of DFT in predicting regioselectivity. Actual values would require specific quantum chemical calculations.

The three-dimensional shape of a molecule (its conformation) and the non-covalent interactions within it are crucial to its physical properties and reactivity. Computational methods can map the conformational landscape of a molecule by calculating the energy associated with the rotation around its single bonds.

For this compound, a key conformational feature is the rotation of the vinyl group relative to the plane of the aromatic ring. A computational conformational analysis would involve systematically rotating the C(ring)-C(vinyl) bond and calculating the potential energy at each step. This generates a potential energy surface, where energy minima correspond to stable conformers and energy maxima correspond to the barriers for interconversion.

Studies on similarly structured molecules, such as 2-substituted fluoro- and trifluoromethyl-benzaldehydes, have used ab initio modeling to provide a comprehensive account of conformer geometries and energies. rsc.org These studies revealed that for 2-fluorobenzaldehyde, the planar conformer is most stable. For this compound, it is expected that the molecule prefers a largely planar conformation to maximize conjugation between the vinyl group and the aromatic ring. However, steric hindrance between the vinyl group's hydrogen atoms and the ortho-fluorine atom could lead to a slightly twisted, non-planar ground state.

Furthermore, computational analysis can reveal subtle molecular interactions, such as:

Hyperconjugation: Interactions between filled and empty orbitals that contribute to molecular stability. A computational and crystallographic analysis of α-fluoro sulfur motifs demonstrated the importance of such donor-acceptor interactions in controlling conformation. nih.gov

Intramolecular Hydrogen Bonds: Though not expected to be strong in this molecule, weak C-H···F interactions could influence conformational preference.

A hypothetical energy profile for the rotation of the vinyl group in this compound is presented below.

| Dihedral Angle (Ring-Vinyl) | Relative Energy (kcal/mol) | Conformation | Key Interactions |

|---|---|---|---|

| 0° | 0.0 | Planar (Stable) | Maximal π-conjugation, minor steric repulsion. |

| 45° | 1.5 | Twisted | Reduced conjugation. |

| 90° | 2.8 | Perpendicular (Transition State) | Minimal π-conjugation, represents rotational barrier. |

This table presents hypothetical data to illustrate the concept of a conformational energy profile. Specific values are dependent on the level of theory and basis set used in the calculation.

Advanced Characterization Techniques in Research of 2 Fluoro 5 Trifluoromethyl Styrene and Its Polymers

Spectroscopic Analysis for Structural Elucidation and Compositional Analysis

Spectroscopy is a cornerstone in the study of 2-Fluoro-5-(trifluoromethyl)styrene, providing fundamental insights into its molecular structure and that of its polymer derivatives.

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound and for confirming its conversion to poly(this compound). Analysis is conducted using ¹H, ¹³C, and ¹⁹F nuclei, each providing unique and complementary information.

Monomer Characterization:

¹H NMR: The proton NMR spectrum of the monomer is expected to show distinct signals for the vinyl group protons and the aromatic protons. The vinyl protons typically appear as a set of doublets of doublets due to geminal, cis, and trans couplings. The three aromatic protons will appear in the downfield region, with their chemical shifts and coupling patterns influenced by both the fluorine and trifluoromethyl substituents.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. Key signals include those for the two vinyl carbons, the aromatic carbons (some of which will show splitting due to C-F coupling), and the carbon of the trifluoromethyl group, which appears as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It is expected to show two distinct signals: a singlet for the trifluoromethyl (-CF₃) group and another signal for the single fluorine atom attached to the aromatic ring. The chemical shifts are highly sensitive to the electronic environment. For many trifluoromethylbenzene derivatives, the -CF₃ signal appears around -63 ppm.

Polymer Characterization: Upon polymerization, the NMR spectra undergo characteristic changes. In the ¹H and ¹³C spectra, the sharp signals corresponding to the vinyl group protons and carbons disappear. They are replaced by broad signals in the aliphatic region, corresponding to the new polymer backbone. The aromatic and fluorine signals remain but are often broadened due to the reduced mobility of the polymer chains and the variety of microenvironments along the chain. ¹⁹F NMR remains a valuable tool for analyzing the polymer, as the fluorine signals are generally well-resolved and can provide information on the polymer's microstructure.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Monomer

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity & Coupling (J) |

| ¹H | Vinyl (-CH=) | 6.5 - 7.0 | dd |

| ¹H | Vinyl (=CH₂) | 5.5 - 6.0 | dd, dd |

| ¹H | Aromatic | 7.0 - 7.8 | m |

| ¹³C | Vinyl (-CH=, =CH₂) | 115 - 140 | - |

| ¹³C | Aromatic (C-F) | 158 - 162 | d, ¹JCF ≈ 250 Hz |

| ¹³C | Aromatic (C-CF₃) | 128 - 132 | q, ²JCF ≈ 32 Hz |

| ¹³C | Aromatic (C-H) | 115 - 135 | d |

| ¹³C | Trifluoromethyl (-CF₃) | 123 - 125 | q, ¹JCF ≈ 272 Hz |

| ¹⁹F | Aromatic (-F) | -110 to -120 | s |

| ¹⁹F | Trifluoromethyl (-CF₃) | ~ -63 | s |

Infrared (IR) spectroscopy is used to identify the functional groups present in the monomer and to monitor their transformation during polymerization.

In the monomer, the IR spectrum would prominently feature absorption bands corresponding to the vinyl group, including the C=C stretching vibration around 1630 cm⁻¹ and vinyl C-H stretching vibrations just above 3000 cm⁻¹. researchgate.net The aromatic ring shows characteristic C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. orgchemboulder.com The presence of fluorine is confirmed by strong absorption bands for the C-F bonds. The aromatic C-F stretch typically appears in the 1270-1100 cm⁻¹ range, while the trifluoromethyl group gives rise to very strong and characteristic symmetric and asymmetric stretching vibrations between 1350 and 1100 cm⁻¹. ias.ac.in

After polymerization, the most significant change in the IR spectrum is the disappearance of the peaks associated with the vinyl group (e.g., the C=C stretch at ~1630 cm⁻¹). researchgate.net The bands corresponding to the aromatic ring and the C-F bonds of the fluoro and trifluoromethyl groups remain, confirming the integrity of the pendant side chains in the final polymer structure.

Table 2: Characteristic IR Absorption Bands for this compound and its Polymer

| Vibrational Mode | Functional Group | Monomer (cm⁻¹) | Polymer (cm⁻¹) |

| C-H Stretch | Aromatic & Vinyl | 3000 - 3100 | 3000 - 3100 (Aromatic only) |

| C=C Stretch | Vinyl | ~1630 | Absent |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch (Asymmetric) | Trifluoromethyl (-CF₃) | 1320 - 1330 | 1320 - 1330 |

| C-F Stretch (Symmetric) & Aromatic C-F | -CF₃ & Ar-F | 1100 - 1270 | 1100 - 1270 |

| C-H Out-of-plane Bend | Aromatic | 700 - 900 | 700 - 900 |

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. For this compound, the absorption spectrum is dominated by π → π* transitions associated with the conjugated system of the aromatic ring and the vinyl group. Polystyrene itself typically exhibits an absorption band around 290 nm, which is attributed to associative interactions between the pendant phenyl groups. uconn.edu The introduction of fluorine and trifluoromethyl groups, both being strong electron-withdrawing groups, can influence the energy of these transitions. Fluorination of aromatic rings has been observed to sometimes cause a blue shift (a shift to a shorter wavelength) in the absorption spectrum. spiedigitallibrary.org Therefore, the maximum absorption wavelength (λ_max) for this compound and its polymer would be expected in the ultraviolet region, likely below 300 nm.

Chromatographic Methods for Molecular Weight and Polydispersity Determination (e.g., Size Exclusion Chromatography - SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for determining the molecular weight characteristics of poly(this compound). This method separates polymer chains based on their hydrodynamic volume in solution. The analysis provides crucial data, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.

The highly fluorinated nature of the polymer may require non-standard solvents for SEC analysis, as its solubility can be limited in common eluents like tetrahydrofuran (B95107) (THF) or chloroform. Solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or α,α,α-trifluorotoluene are often effective for dissolving fluoropolymers for SEC analysis. researchgate.net The calibration of the instrument is typically performed using well-defined polystyrene standards.

Table 3: Example SEC Data for Fluorinated Polystyrene Analogs

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (Mw/Mn) |

| Poly(p-fluoro-styrene) | 150,000 | 320,000 | 2.13 |

| Poly(o-trifluoromethyl-styrene) | 80,000 | 112,000 | 1.40 |

Note: Data is representative of analogous polymer systems and serves as an illustrative example.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry - DSC) for Polymerization Kinetics and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net It is invaluable for studying both the polymerization process and the thermal properties of the resulting polymer.

By conducting the polymerization of this compound within the DSC instrument, the heat evolved during the reaction can be monitored over time, allowing for the determination of polymerization kinetics. researchgate.net

For the characterized polymer, DSC is used to identify key thermal transitions. The most important of these is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical property that dictates the material's service temperature. Research on related polymers, such as poly(p-fluoro-styrene), has shown a melting temperature (Tm) as high as 321 °C, indicating significant thermal stability. chemicalbook.com Similarly, placing a bulky CF₃ group at the ortho position of polystyrene has been shown to dramatically increase the Tg to 175 °C, compared to 100 °C for standard polystyrene, due to restricted chain mobility. researchgate.net A similar effect would be expected for poly(this compound).

Table 4: Thermal Properties of Structurally Related Fluorinated Polystyrenes

| Polymer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |

| Syndiotactic Poly(p-fluoro-styrene) | ~95 °C | 321 °C |

| Poly(o-trifluoromethyl-styrene) | 175 °C | N/A (Amorphous) |

| Polystyrene | ~100 °C | N/A (Amorphous) |

Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. For polymers derived from this compound, XPS is crucial for confirming the presence and chemical environment of fluorine at the surface.

High-resolution scans of the C 1s region can distinguish between carbons with different bonding environments, such as C-C/C-H, C-F, and the -CF₃ group, which appear at distinct binding energies. The F 1s spectrum provides information on the fluorine environments. This technique allows for the non-destructive depth profiling of the near-surface region, providing invaluable information for applications where surface properties like hydrophobicity and chemical resistance are critical. acs.org

Table 5: Typical Binding Energies in XPS for Fluoropolymer Components

| Element / Region | Functional Group | Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 |

| C 1s | C-F (Aromatic) | ~286.5 - 287.5 |

| C 1s | -CF₃ | ~292.0 - 293.0 |

| F 1s | C-F | ~688.0 - 689.0 |

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry - HRMS)

Mass spectrometry is a pivotal analytical technique for the characterization of "this compound" and its corresponding polymers. High-Resolution Mass Spectrometry (HRMS) offers the capability to determine the elemental composition of the monomer and its fragments with high precision, which is invaluable for structural elucidation. For the polymeric form, techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are instrumental in determining molecular weight distributions and identifying end-groups.

Analysis of this compound Monomer

While specific HRMS research data for "this compound" is not extensively published, its fragmentation pattern under electron ionization (EI) can be predicted based on the established behavior of styrene (B11656), fluorinated aromatic compounds, and molecules containing trifluoromethyl groups.

The molecular ion peak (M⁺•) would be readily observed, and its high-resolution measurement would confirm the elemental formula, C₉H₆F₄. The primary fragmentation pathways are expected to involve the vinyl and trifluoromethyl substituents, as well as the fluorine atom on the aromatic ring.

Expected Fragmentation Pathways:

Loss of a hydrogen radical (•H): This is a common fragmentation for styrenic compounds, leading to the formation of a stable cation.

Loss of a fluorine radical (•F): Fragmentation of a C-F bond can occur.

Loss of the trifluoromethyl radical (•CF₃): The C-CF₃ bond can cleave, resulting in a significant fragment. It has been noted in the mass spectra of other trifluoromethyl-substituted compounds that successive emissions of CF₂ and •F can also occur. fluorine1.ru

Cleavage of the vinyl group: Loss of acetylene (B1199291) (C₂H₂) is a characteristic fragmentation of the styrene molecular ion. researchgate.netyoutube.com

Rearrangements: Fluorinated aromatic cations are known to undergo rearrangement processes, such as the expulsion of difluorocarbene (:CF₂).

The table below outlines the predicted major fragments for "this compound" that would be identifiable through HRMS.

| Fragment Ion | Proposed Elemental Composition | Calculated m/z | Fragmentation Pathway |

| [C₉H₆F₄]⁺• | C₉H₆F₄ | 190.0405 | Molecular Ion |

| [C₉H₅F₄]⁺ | C₉H₅F₄ | 189.0327 | Loss of •H |

| [C₉H₆F₃]⁺ | C₉H₆F₃ | 171.0421 | Loss of •F |

| [C₈H₆F]⁺ | C₈H₆F | 121.0453 | Loss of •CF₃ |

| [C₇H₄F₄]⁺• | C₇H₄F₄ | 164.0248 | Loss of C₂H₂ |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Characterization of Poly(this compound)

In a typical MALDI-TOF MS analysis of a polymer like polystyrene, the polymer is co-crystallized with a matrix and a cationizing agent (e.g., silver or alkali salts) dntb.gov.uabruker-daltonics.jp. The resulting spectrum displays a series of peaks, where each peak corresponds to a polymer chain of a specific length (degree of polymerization). The difference in m/z between adjacent peaks corresponds to the mass of the monomer repeating unit.

For poly(this compound), the mass of the repeating monomer unit is 190.04 g/mol . Analysis of the mass spectrum allows for the calculation of key molecular weight averages:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity index (PDI = Mw/Mn)

Furthermore, high-resolution MALDI-TOF MS can provide insights into the chemical nature of the end-groups of the polymer chains, which are determined by the initiation and termination steps of the polymerization process.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

While the synthesis of fluorinated styrenes is established, a primary future direction lies in developing more sustainable and efficient methodologies. Traditional methods for producing fluorinated aromatic compounds can involve harsh reagents and generate significant waste. dovepress.com Green chemistry principles are increasingly being applied to organofluorine chemistry to address these challenges. dovepress.com

Future research will likely target:

Catalytic Direct C-H Functionalization: Developing novel catalyst systems, potentially based on transition metals, that can directly introduce the vinyl group onto a pre-fluorinated benzene (B151609) ring (1-fluoro-4-(trifluoromethyl)benzene). This would eliminate steps and reduce byproducts compared to traditional multi-step syntheses.

Flow Chemistry Processes: Implementing continuous flow reactors for the synthesis of 2-Fluoro-5-(trifluoromethyl)styrene. Flow chemistry offers enhanced safety, better temperature control, and easier scalability, which are crucial for potentially hazardous fluorination reactions.

Bio-catalytic Routes: Exploring enzymatic or microbial pathways for the synthesis of fluorinated precursors. While challenging, this represents a long-term goal for creating truly "green" fluorochemicals.

Reduced Energy Consumption: Investigating alternative energy sources like microwave irradiation or mechanochemistry to drive the synthesis with lower energy input and potentially higher yields compared to conventional heating. mdpi.comacs.org For instance, research on making styrene (B11656) production greener has shown that novel redox catalysts can reduce energy requirements by 82% and CO2 emissions by 79% over industrial routes. acs.org

Precision Polymerization and Advanced Polymer Architecture Control

The ability to control the polymerization process at a molecular level is crucial for tailoring the properties of the final material. Controlled Radical Polymerization (CRP) techniques have proven effective for a variety of styrene monomers and are a key area for future exploration with this compound. sigmaaldrich.comsigmaaldrich.com The main CRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.comnih.govfluorine1.ru

Emerging trends in this area include: